Product packaging for 3]triazol-5-aMine(Cat. No.:CAS No. 1337879-82-9)

3]triazol-5-aMine

Cat. No.: B1181541
CAS No.: 1337879-82-9
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Description

1H-Benzo[d][1,2,3]triazol-5-amine is a benzotriazole derivative that serves as a key chemical building block in medicinal chemistry and drug discovery research. Its primary research value is demonstrated in its use as a starting material for the synthesis of more complex molecules. Notably, this compound is recognized for its role in the design of BI-3802, a molecule developed by Boehringer Ingelheim that is available through their open innovation portal . As a versatile amine-substituted heterocycle, it is of significant interest in the exploration of protein-protein interactions and the development of targeted degradation technologies, providing researchers with a valuable scaffold for probe and lead compound development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2O2 B1181541 3]triazol-5-aMine CAS No. 1337879-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1337879-82-9

Molecular Formula

C8H13ClN2O2

Origin of Product

United States

Synthetic Methodologies for Triazol 5 Amine and Its Derivatives

Direct Synthesis Approaches to 1,2,3-Triazol-5-amines

The construction of the 1,2,3-triazol-5-amine core is predominantly achieved through 1,3-dipolar cycloaddition reactions, a powerful tool for forming five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org Alternative strategies utilizing diazo compounds have also been developed.

Regiospecific 1,3-Dipolar Cycloadditions of Azides and Nitriles

A key method for synthesizing 1,2,3-triazol-5-amines is the [3+2] cycloaddition reaction between azides and nitriles, particularly those with an activated methylene (B1212753) group. mdpi.communi.cz This approach is notable because it provides access to 5-amino substituted products that are not achievable through the more common azide-alkyne "click" chemistry. mdpi.com The reaction's regioselectivity is a crucial aspect, leading specifically to the 5-amino isomer.

The general reaction scheme involves an organic azide (B81097) and a nitrile compound, often in the presence of a base. For instance, the reaction of various aliphatic and aromatic azides with nitriles like those containing a benzothiadiazole (BTD) moiety has been shown to produce the corresponding 5-amino-1,2,3-triazoles in good to excellent yields. mdpi.com The presence of an electron-withdrawing group adjacent to the nitrile, such as a cyano, phenyl, or carboxyl group, activates the methylene group and facilitates the cycloaddition. muni.cz

A study demonstrated the synthesis of BTD-containing 5-amino-1,2,3-triazoles where optimal yields (up to 94%) were achieved using 3.0 equivalents of azide and 50 mol% of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at 70°C for 3 hours. mdpi.comresearchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition of Azides and Nitriles

Azide ReactantNitrile ReactantProductYield (%)Reference
Benzyl azideBTD-nitrile 3a1-Benzyl-4-(BTD-phenyl)-1H-1,2,3-triazol-5-amine94 mdpi.comresearchgate.net
Cinnamyl azideBTD-nitrile 3a1-Cinnamyl-4-(BTD-phenyl)-1H-1,2,3-triazol-5-amine62 mdpi.com
p-Tolyl azideBTD-nitrile 3a4-(BTD-phenyl)-1-p-tolyl-1H-1,2,3-triazol-5-amine75 mdpi.com
p-Tolyl azideBTD-nitrile 3b4-(BTD-phenyl)-1-p-tolyl-1H-1,2,3-triazol-5-amine71 mdpi.com

BTD represents a benzothiadiazole-containing moiety.

The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study. wikipedia.orgmdpi.com Generally, the reaction is considered a concerted pericyclic process, where the 4 π-electrons of the 1,3-dipole (the azide) and the 2 π-electrons of the dipolarophile (the nitrile) participate in a [4+2] cycloaddition. organic-chemistry.org However, depending on the substrates and reaction conditions, a stepwise mechanism involving an intermediate may also be plausible. rsc.org

Three main hypotheses for the mechanism of azide-nitrile cycloaddition have been discussed in the literature:

A concerted, pericyclic [3+2] cycloaddition. organic-chemistry.orgresearchgate.net

A stepwise pathway involving a diradical or polar intermediate. wikipedia.org

Activation of the nitrile by a catalyst or proton source. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energy barriers and transition states of these pathways. mdpi.comorganic-chemistry.org For instance, DFT calculations have been used to study the cycloaddition of azides to guanidine, modeling the formation of regioisomeric tetrazoles. mdpi.com These studies help in understanding the regioselectivity and predicting the feasibility of uncatalyzed versus catalyzed reactions. The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the azide and nitrile play a significant role in determining the reaction's regioselectivity. organic-chemistry.org

To improve reaction rates and yields, various catalytic systems have been developed for the azide-nitrile cycloaddition. Both metal-based and organocatalytic approaches have proven effective.

Copper(I) catalysts, widely used in azide-alkyne cycloadditions, have also been applied to the azide-nitrile reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazol-5-amines in quantitative yields. muni.cz A dicopper-substituted silicotungstate has been shown to be a highly efficient precatalyst for these reactions. acs.org Palladium catalysis, particularly with N-heterocyclic carbene (NHC) ligands, has been utilized in the synthesis of N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazoles. mdpi.comresearchgate.net

Organocatalysts offer a metal-free alternative. For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to accelerate the azide-nitrile coupling by activating the nitrile substrate. organic-chemistry.org This system demonstrated high reactivity, achieving over 80% yields for various nitriles under microwave heating. organic-chemistry.org Basic catalysts like potassium tert-butoxide (KOtBu) and cesium carbonate (Cs2CO3) are also commonly used to facilitate the reaction. mdpi.comresearchgate.netrsc.org

Mechanistic Investigations of Cycloaddition Pathways

Alternative Synthetic Routes to 1,2,3-Triazol-5-amines

While the azide-nitrile cycloaddition is a primary route, other methods for synthesizing 1,2,3-triazol-5-amines exist.

An alternative pathway involves the reaction of diazo compounds with various nitrogen-containing species. nih.govresearchgate.net For instance, the Cu-catalyzed [3+2] cycloaddition reaction of secondary amines and diazo compounds provides a practical method for synthesizing N1-substituted-1,2,3-triazoles. scispace.comfrontiersin.org This reaction often uses oxygen as a green oxidant and proceeds under mild conditions. scispace.comfrontiersin.org

Another approach involves a three-component reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide under metal-free conditions, promoted by acetic acid, to yield 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org Additionally, the synthesis of fused bicyclic mdpi.communi.czresearchgate.net-triazoles can be achieved from γ-N-protected amino diazoketones through an intramolecular cyclization of an α-diazo imine intermediate. nih.gov The interaction between carbodiimides and diazo compounds has also been described as a method for preparing 5-arylamino-1,2,3-triazoles. nih.gov

Direct Synthesis Approaches to 1,2,4-Triazol-5-amines

The synthesis of the 1,2,4-triazol-5-amine isomer involves different strategies, often starting with precursors that already contain a portion of the triazole ring.

Several established named reactions are employed for the synthesis of the 1,2,4-triazole (B32235) core. The Einhorn–Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com The Pellizzari reaction is the heating of a mixture of an amide and an acyl hydrazide. scispace.com

A common and direct method for preparing 3-substituted-1,2,4-triazol-5-amines involves the reaction of aminoguanidine (B1677879) bicarbonate with a carboxylic acid. For example, reacting aminoguanidine bicarbonate with acetic acid yields 3-methyl-1H-1,2,4-triazol-5-amine. ufv.br

Another versatile approach is the synthesis of 1,2,4-triazole-5-thione derivatives, which can serve as precursors to aminotriazoles. This is typically a two-step process where an alkyl or aryl isothiocyanate is added to a substituted hydrazide, followed by cyclization in a basic solution. jrespharm.com

Furthermore, amide-functionalized 1,2,4-triazol-5-amines can be synthesized, although this can be challenging due to the potential for annular tautomerism, which can lead to multiple acylation products. acs.org A novel method for synthesizing 1,2,4-triazolo[1,5-d] mdpi.communi.czresearchgate.nettriazine-2-amines involves the solvent-free thermolysis of 1H-tetrazol-5-amine in the presence of 1,2,4-triazine-5-carbonitriles. researchgate.net

Condensation Reactions with Aminoguanidine Precursors

A prevalent and classical method for synthesizing 3-amino-5-substituted-1,2,4-triazoles involves the use of aminoguanidine and its salts as key starting materials. at.ua This approach typically involves the acylation of aminoguanidine, followed by a cyclization step.

One common pathway is the direct condensation of aminoguanidine bicarbonate or hydrochloride with carboxylic acids. mdpi.comufv.brresearchgate.net This reaction, often performed under acidic catalysis and sometimes enhanced by microwave irradiation, provides a straightforward route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net For instance, the reaction of aminoguanidine hydrochloride with various aliphatic carboxylic acids at 180 °C under microwave conditions yields the corresponding triazoles. mdpi.com Similarly, aminoguanidine bicarbonate reacts with acetic acid or benzoic acid to form 3-methyl-1H-1,2,4-triazole-5-amine (mta) and 3-phenyl-1H-1,2,4-triazole-5-amine (pta), respectively. ufv.brufv.br

Another variation involves the reaction of aminoguanidine hydrochloride with anhydrides, such as succinic or phthalic anhydride (B1165640). acs.orgnih.gov The reaction with succinic anhydride first yields N-guanidinosuccinimide. acs.orgnih.gov This intermediate can then undergo a nucleophilic ring-opening by an amine, followed by cyclocondensation to form the 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide scaffold. acs.orgnih.gov This pathway is particularly effective with aliphatic amines under microwave irradiation. nih.gov For less nucleophilic aromatic amines, an alternative sequence is employed where an N-arylsuccinimide is first prepared and then reacted with aminoguanidine hydrochloride. nih.gov A similar strategy using phthalic anhydride produces N-guanidinophthalimide, which reacts with amines to form benzamide-functionalized 1,2,4-triazol-5-amines. acs.org

The classical Thiele synthesis involves the acylation of the hydrazino group of aminoguanidine, and the resulting intermediate is cyclized with an alkali to produce the 3-amino-5-substituted-1,2,4-triazole. at.ua

Table 1: Synthesis of 1,2,4-Triazol-5-amines from Aminoguanidine Precursors

Starting Materials Reagents & Conditions Product Yield Reference
Aminoguanidine hydrochloride, Propionic acid Microwave, 180 °C, 3 h 3-Amino-5-ethyl-1,2,4-triazole 86% mdpi.com
Aminoguanidine hydrochloride, Benzoic acid i-PrOH, Microwave, 180 °C, 3 h 3-Amino-5-phenyl-1,2,4-triazole 85% mdpi.com
Aminoguanidine bicarbonate, Acetic acid Condensation 3-Methyl-1H-1,2,4-triazole-5-amine 85% ufv.br
N-guanidinosuccinimide, Pyrrolidine Microwave, 140 °C, 20 min 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one 83% nih.gov
N-phenylsuccinimide, Aminoguanidine HCl Microwave, 180 °C, 30 min N-Phenyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide 82% nih.gov
Phthalic anhydride, Aminoguanidine HCl Dehydrative condensation N-guanidinophthalimide - acs.org

Synthesis from Thiosemicarbazides and Hydrazides

The synthesis of 1,2,4-triazoles from thiosemicarbazide (B42300) and hydrazide precursors provides another versatile route to substituted triazol-5-amines and their thione analogs.

A highly efficient, one-pot procedure involves the reaction of thiourea, dimethyl sulfate, and various hydrazides in an aqueous medium. researchgate.net This method adheres to green chemistry principles and produces 3(5)-substituted 1,2,4-triazol-5(3)-amines in high yields (83-95%) without requiring extensive purification. researchgate.net

Another common method begins with the synthesis of acyl/aroyl substituted thiosemicarbazides. dergipark.org.tr These intermediates are typically formed by the addition of alkyl or aryl isothiocyanates to substituted hydrazides in ethanol. dergipark.org.trmdpi.com The subsequent cyclization of these thiosemicarbazides is achieved by refluxing in an alkaline solution (e.g., NaOH or KOH), followed by neutralization. dergipark.org.trnih.gov This process leads to the formation of 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. dergipark.org.tr For example, 1,1-cyclopropane dicarboxylic acid can be converted to its acid chloride, which then reacts with thiosemicarbazide to form cyclopropane (B1198618) dicarboxylic acid thiosemicarbazide. nih.gov Ring closure in an alkaline medium yields 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane. nih.gov

Furthermore, reacting hydrazides with ammonium (B1175870) thiocyanate (B1210189) can produce thiosemicarbazides, which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to yield 4-amino-3-thiol-1,2,4-triazoles. epstem.net

Table 2: Synthesis of 1,2,4-Triazoles from Thiosemicarbazides and Hydrazides

Precursor Reagents & Conditions Product Type Yield Reference
Thiourea, Dimethyl sulfate, Aryl hydrazides One-pot, Aqueous media 3(5)-Aryl-1H-1,2,4-triazol-5(3)-amine 83-95% researchgate.net
4-Hydroxybenzoic acid hydrazide, Phenyl isothiocyanate 1. Ethanol; 2. 4N NaOH, reflux 3-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol High dergipark.org.tr
1,1-Cyclopropane dicarboxylic acid thiosemicarbazide KOH, Ethanol, reflux 1,1-Bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane - nih.gov
Furan-2-carboxylic acid hydrazide, Phenyl isothiocyanate 1. Ethanol; 2. 2N NaOH, reflux 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 79% mdpi.com

Cyclization Reactions from Amidrazones

Amidrazones are valuable intermediates for the synthesis of 1,2,4-triazoles. frontiersin.org They can be cyclized with various reagents to form the triazole ring. For example, oxidative cyclization of amidrazones using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce 1,4-dihydrobenzo[e] mdpi.comCurrent time information in Bangalore, IN.triazines. nih.gov

The reaction of quinone arenalazines with ammonia (B1221849) can lead to the formation of 1,4-benzoquinone (B44022) amidrazones. vhht.dp.ua These intermediates can then undergo spontaneous cyclization to form a 1,2,4-triazole ring. vhht.dp.ua Another approach involves the acylation of C-glucosyl toluene (B28343) sulfonyl hydrazone with aromatic acid chlorides, which yields 3-(β-D-glucosyl)-5-substituted-1,2,4-triazoles. frontiersin.org

Table 3: Synthesis of 1,2,4-Triazoles from Amidrazones

Amidrazone Precursor Reagents & Conditions Product Type Yield Reference
N'-(2,6-dichlorophenyl)-N-phenylacetamidine DBU, O2, MeCN, 60 °C 3-Methyl-1,4-bis(2,6-dichlorophenyl)-1,4-dihydrobenzo[e] mdpi.comCurrent time information in Bangalore, IN.triazine 69% nih.gov
N-phenyl benzamidrazone, Benzaldehyde Ceric ammonium nitrate, PEG, 80 °C 3,5-Diphenyl-4-substituted-4H-1,2,4-triazole Good to Excellent scispace.com
Quinone arenalazines Ammonia 1,4-Benzoquinone amidrazones (cyclize to triazoles) Varies vhht.dp.ua

Advanced Functionalization and Derivatization Strategies

Once the triazol-5-amine scaffold is formed, it can be further modified to introduce diverse functional groups. Key strategies include alkylation, arylation, and acylation, which can occur at the ring nitrogen atoms or the exocyclic amino group.

N-Alkylation and N-Arylation Methodologies

The alkylation and arylation of the triazole ring are crucial for expanding the chemical diversity of these compounds.

N-Alkylation is commonly achieved by reacting the triazole with alkyl halides in the presence of a base. The regioselectivity of this reaction (alkylation at N-1, N-2, or N-4) is a significant challenge and can be influenced by the choice of base, solvent, and the structure of the triazole itself. For instance, reacting 1,5-diphenyl-3-amino-1,2,4-triazole with methyl iodide and sodium hydride in DMF leads to N-alkylation. researchgate.net In some cases, organocatalytic methods using amidinium and guanidinium (B1211019) receptors as phase-transfer catalysts can control the regioselectivity of alkylation by forming intimate ion pairs with the triazolate anion, leading to inverted or enhanced selectivity compared to the parent anion. acs.org

N-Arylation often employs metal-catalyzed cross-coupling reactions. A ligand-free method using copper(I) oxide (CuO) nanoparticles as a catalyst has been shown to effectively couple various azoles, including 1,2,4-triazole, with aryl iodides at room temperature. scispace.com

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, particularly for the N-arylation of heteroaromatic amines. mdpi.com However, C-amino-1,2,4-triazoles are challenging substrates due to their multiple nitrogen atoms, which can coordinate with the metal catalyst, and the reduced nucleophilicity of the amino group. rsc.org

Successful Buchwald-Hartwig arylation of 3(5)-amino-1,2,4-triazoles with aryl chlorides and bromides has been achieved using palladium complexes with bulky N-heterocyclic carbene (NHC) ligands, such as IPr*OMe. rsc.org The use of an in situ Pd(II) to Pd(0) reductant like 1,1,2,2-tetraphenylethane-1,2-diol (TPEDO) enables the selective arylation of the exocyclic NH2 group, even in unprotected triazoles. rsc.org Another effective catalyst for the amination of challenging 5-amino-1,2,3-triazoles is a palladium complex bearing an expanded-ring NHC ligand, (THP-Dipp)Pd(cinn)Cl. mdpi.comnih.gov This catalytic system facilitates the coupling of 5-amino-1,2,3-triazoles with various (het)aryl bromides. mdpi.com

Table 4: Palladium-Catalyzed N-Arylation of Amino-Triazoles (Buchwald-Hartwig)

Acylation of the Triazol-5-amine Scaffold

Acylation of 1,2,4-triazol-5-amine is complicated by the presence of multiple nucleophilic sites, leading to potential annular (N-1, N-2) or exocyclic (5-amino) acylation. acs.orgnih.gov The regioselectivity is highly dependent on the reaction conditions and the acylating agent. nih.govacs.org

Conventional acylation with acetyl chloride can result in a mixture of isomers. nih.gov Using neat acetic anhydride at room temperature tends to afford the diacetylated derivative, 1-acetyl-3-(acetylamino)-1H- mdpi.comCurrent time information in Bangalore, IN.triazole. nih.govacs.org However, rapid and selective annular monoacetylation can be achieved by using equivalent amounts of acetic anhydride in a dimethylformamide solution. nih.gov This reaction proceeds through the formation of 1-acetyl-3-amino-1H- mdpi.comCurrent time information in Bangalore, IN.triazole, which then transforms into the more stable 1-acetyl-5-amino-1H- mdpi.comCurrent time information in Bangalore, IN.triazole. nih.gov At higher temperatures, intermolecular transacetylation can occur, moving the acetyl group from a ring nitrogen to the exocyclic amino group. acs.org

In the synthesis of more complex derivatives, regioselective acylation of the N-1 position of the triazole ring has been achieved using reagents like benzoyl chloride or 4-fluorobenzoyl chloride after the initial formation of the substituted triazole core. acs.orgnih.gov This step is often crucial for obtaining compounds with specific biological activities. acs.org

Table 5: Acylation of 1,2,4-Triazol-5-amine Derivatives

Triazole Substrate Acylating Agent Conditions Major Product(s) Reference
5-Amino-1H- mdpi.comCurrent time information in Bangalore, IN.triazole Acetic anhydride (equiv. amount) DMF 1-Acetyl-5-amino-1H- mdpi.comCurrent time information in Bangalore, IN.triazole nih.gov
5-Amino-1H- mdpi.comCurrent time information in Bangalore, IN.triazole Acetic anhydride (neat) Room Temp 1-Acetyl-3-(acetylamino)-1H- mdpi.comCurrent time information in Bangalore, IN.triazole nih.govacs.org
5-Amino-1H- mdpi.comCurrent time information in Bangalore, IN.triazole Acetic anhydride Reflux Mixture of di-, mono-, and triacetylated derivatives nih.gov
Amide-functionalized 1,2,4-triazol-5-amines Benzoyl chloride - N1-Acylated aminotriazoles acs.orgnih.gov
4-Amino-1,2,4-triazole (B31798) Schiff base Acetyl chloride Dry benzene N-acyl derivative chemmethod.com

Compound Index

Introduction of Heterocyclic Substituents

The incorporation of heterocyclic moieties onto the triazol-5-amine core is a significant strategy for modifying its chemical properties. A primary method for achieving this is through transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between the amino group of a triazole and a heterocyclic halide.

An efficient protocol has been developed for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives using this method. mdpi.com The process involves the cross-coupling of 5-amino-1,2,3-triazoles with various (het)aryl halides. Research has identified that a palladium complex bearing an expanded-ring N-heterocyclic carbene (NHC) ligand, specifically [(THP-Dipp)Pd(cinn)Cl], serves as a highly active catalyst, leading to excellent yields of the target molecules. mdpi.com This approach has been successfully applied to couple a range of heterocyclic halides, including those based on pyridine (B92270) and pyrimidine (B1678525), with the 5-amino-1,2,3-triazole scaffold. mdpi.com For instance, the reaction of 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine with 3-bromopyridine (B30812) or 4,6-dichloropyrimidine (B16783) proceeds efficiently under these catalytic conditions. mdpi.com

Similarly, the Buchwald-Hartwig reaction, in conjunction with a 1,3-dipolar azide-nitrile cycloaddition, has been used to create novel 5-(arylamino)-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives. mdpi.com This multi-step synthesis demonstrates the versatility of the methodology in constructing complex molecules with linked heterocyclic systems.

Beyond direct N-arylation, 1,2,3-triazole-4(5)-amines are valuable building blocks for constructing fused heterocyclic systems, such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines, through cyclocondensation reactions. nuph.edu.uasemanticscholar.org

The table below summarizes representative examples of introducing heterocyclic substituents onto a triazol-5-amine core using the Buchwald-Hartwig reaction.

Triazole ReactantHeterocyclic HalideProductYield (%)Source
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine3-BromopyridineN-(Pyridin-3-yl)-1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine>99 mdpi.com
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine3-ChloropyridineN-(Pyridin-3-yl)-1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine97 mdpi.com
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine4,6-DichloropyrimidineN,N'-(Pyrimidine-4,6-diyl)bis(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine)61 mdpi.com

Solvent-Free and Microwave-Assisted Synthetic Approaches

In line with the principles of green chemistry, solvent-free and microwave-assisted methods provide environmentally benign and efficient alternatives to conventional synthetic protocols for triazol-5-amines.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and often simplifying purification procedures. The synthesis of 5-amino-1,2,3-triazole derivatives has been successfully achieved under such conditions. One notable approach involves the reaction of activated alkenes, such as enamides, with phenyl azide at room temperature without a solvent. rsc.org Another prominent solvent-free method is the 1,3-dipolar cycloaddition between organic azides and nitriles containing an active methylene group. researchgate.netresearchgate.net This can be combined with a Dimroth rearrangement in a one-pot, solvent-free process to yield a variety of 5-amino-1,2,3-triazole derivatives. researchgate.net For instance, the cycloaddition of azides to monosubstituted acetonitriles can proceed without any solvent. researchgate.net Organocatalysis, using bases like DBU, can facilitate these cycloadditions under solvent-free conditions at room temperature. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. The synthesis of triazole derivatives is particularly amenable to this technology. The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) is frequently performed under microwave irradiation, dramatically reducing reaction times from hours to mere minutes. scielo.brias.ac.in

For example, the synthesis of β-1,2,3-triazolyl-α-amino esters via click chemistry was achieved in 5 minutes at 100 °C under microwave irradiation, a significant improvement over conventional heating methods that take several hours. scielo.br Similarly, the preparation of 1,2,3-triazole derivatives linked through an O-alkoxy oxime bridge saw reaction times drop from 8 hours with conventional heating to just 12 minutes using microwaves, with comparable or higher yields. ias.ac.inresearchgate.net Microwave irradiation has also been effectively used for synthesizing various 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and dihydropyridine (B1217469) derivatives bearing 1,2,4-triazol-5-amine units. derpharmachemica.comsciforum.net

The following table compares conventional and microwave-assisted synthesis for selected triazole derivatives.

Product TypeMethodReaction TimeYieldSource
1,2,3-Triazoles via O-alkoxy oxime linkageConventional (80 °C)8 hoursGood ias.ac.in
Microwave (180 W)12 minutesHigh ias.ac.in
β-1,2,3-Triazolyl-α-amino estersConventionalHoursComparable scielo.br
Microwave (100 °C)5 minutesComparable to Good scielo.br
3,3'-(...)-bis-(N-benzylidene-1H-1,2,4-triazol-5-amine)Microwave (420 W)25-35 minutesExcellent derpharmachemica.com

Reactivity and Reaction Mechanisms of Triazol 5 Amine

Annular Tautomerism and Isomerization Pathways

In the 1,2,3-triazole system, the amino group's position relative to the ring nitrogens dictates the possible tautomeric forms. For instance, 4-amino-5-carboxamido-1,2,3-triazole serves as a key building block in heterocyclization reactions, where its reactivity is modulated by the tautomeric equilibrium. nih.govnih.gov The condensation of 1,2,3-triazole-4(5)-amines with compounds containing active methylene (B1212753) groups is a recognized method for synthesizing fused heterocyclic systems like triazolo[4,5-b]pyridines. researchgate.net This process relies on the specific tautomeric form present under the reaction conditions to achieve the desired cyclization. researchgate.net Another type of isomerization, valence tautomerism, which involves the reorganization of bonds without atom migration, can occur between certain 1,2,3-triazole and diazoamidine structures. nih.gov

The 1,2,4-triazole (B32235) nucleus is particularly prone to annular prototropic tautomerism, which is crucial for understanding its chemical and biological activities. nih.govrsc.orgresearchgate.net 3(5)-Amino-1,2,4-triazoles can theoretically exist in three tautomeric forms: the 5-amino-1H, 3-amino-1H, and 5-amino-4H tautomers. nih.govrsc.org Spectroscopic and crystallographic studies on N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have confirmed the existence of these equilibria. nih.govrsc.org For example, X-ray crystallography of one such derivative revealed that the hydrogen atom is located on the N1 atom of the 5-amino-form in the solid state. rsc.org In solution, NMR spectroscopy often shows signals for multiple tautomers, confirming their co-existence. preprints.orgvulcanchem.com In some cases, intramolecular hydrogen bonding, such as between the amino group and a substituent, can stabilize a particular tautomer, like the 1H-tautomer. vulcanchem.com

Tautomer NameIsomer TypeKey Structural Feature
5-Amino-1H-1,2,4-triazole1,2,4-triazoleHydrogen on N1, amino group at C5
3-Amino-1H-1,2,4-triazole1,2,4-triazoleHydrogen on N1, amino group at C3
5-Amino-4H-1,2,4-triazole1,2,4-triazoleHydrogen on N4, amino group at C5

The delicate balance between tautomers is dictated by both molecular and environmental factors. numberanalytics.comnumberanalytics.com Substituents on the triazole ring exert significant control through electronic and steric effects. numberanalytics.comclockss.org

Substituent Effects: The electronic nature of substituents at the C3 and C5 positions influences the location of the mobile proton. clockss.org Studies on 3,5-disubstituted 1,2,4-triazoles show that the predominant tautomer has the hydrogen located on the nitrogen atom closer to the more electron-releasing substituent. clockss.org Conversely, in a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a stronger electron-withdrawing character of the substituent shifted the equilibrium toward the 5-amino-1H-tautomer. nih.govrsc.org The orientation of substituents can also be decisive; for example, an ortho-methoxy group on an aryl substituent can control tautomerism through intramolecular hydrogen bonding, whereas for meta- and para-derivatives, the degree of conjugation is the key factor. acs.orgacs.orgnih.gov

Solvent Effects: The polarity of the solvent plays a crucial role in stabilizing or destabilizing different tautomers. fiveable.menumberanalytics.comnih.gov Polar solvents can shift the equilibrium by interacting differently with the various tautomeric forms through mechanisms like hydrogen bonding. fiveable.menih.gov For instance, theoretical studies on 3-amino-5-nitro-1,2,4-triazole (ANTA) showed that while the 1H-tautomer is more stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents. acs.org Similarly, computational studies on other 1,2,4-triazole derivatives have demonstrated that molecular features, and thus tautomeric stability, are highly dependent on the solvent. nih.gov Solvent molecules can also act as catalysts, mediating the proton transfer between nitrogen atoms and lowering the activation energy for tautomerization. nih.govrsc.org

FactorInfluence on Tautomeric EquilibriumExample
Substituent (Electronic) Electron-releasing groups stabilize the tautomer with the proton on a nearby nitrogen. clockss.org Electron-withdrawing groups can favor other forms. nih.govrsc.orgIn 5-methylthio-1,2,4-triazoles, a p-aminophenyl group (releasing) favors the N2-H form, while a p-nitrophenyl group (withdrawing) favors the N1-H form. clockss.org
Substituent (Steric/Positional) Can force specific conformations or enable intramolecular hydrogen bonds that stabilize one tautomer. numberanalytics.comacs.orgacs.orgAn ortho-OCH₃ group on a phenyl substituent of a 1,2,4-triazole derivative stabilizes a specific tautomer via an intramolecular hydrogen bond. acs.orgnih.gov
Solvent Polarity Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. fiveable.menih.govacs.orgThe 2H-tautomer of 3-amino-5-nitro-1,2,4-triazole is favored in polar solvents, whereas the 1H-tautomer is more stable in the gas phase. acs.org
Solvent as Catalyst Solvent molecules (e.g., water) can participate directly in the proton transfer, creating a lower-energy pathway for interconversion. nih.govrsc.orgThe tautomerization of 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles in a DMSO-water mixture is catalyzed by water molecules. rsc.org

Prototropic Tautomerism in 1,2,4-Triazol-5-amines

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group of triazol-5-amine is a primary amine and thus exhibits characteristic nucleophilic properties. It readily reacts with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

Triazol-5-amines participate in reactions with various carbonyl compounds. These reactions are foundational for constructing more complex molecular architectures. For example, 4-amino-5-carboxamido-1,2,3-triazole undergoes multicomponent heterocyclization reactions with cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756), as well as with aromatic aldehydes, to yield fused tricyclic pyrimidine (B1678525) systems. nih.govnih.gov Similarly, the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine with cyclohexanone has been studied, demonstrating the nucleophilic addition of the amine to the carbonyl group. researchgate.net In a straightforward example, 3-methyl-1H-1,2,4-triazole-5-amine was found to react with acetone. ufv.br

The reaction between a primary amine and a carbonyl compound typically proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration. researchgate.netlibretexts.org

Hemiaminal Formation: The first step is the nucleophilic attack of the triazole's amino group on the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond and, after a proton transfer, results in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netresearchgate.netlibretexts.org In certain cases, these hemiaminals can be quite stable and can be isolated as the final product. For example, the reaction between 4-amino-1,2,4-triazole (B31798) and benzaldehydes bearing electron-withdrawing cyano groups yields stable hemiaminals when conducted under neutral conditions. mdpi.com The stability is attributed to the electronic effects of both the triazole ring and the substituents on the phenyl ring. mdpi.com

Imine Formation: The hemiaminal intermediate can then undergo dehydration (elimination of a water molecule) to form an imine, a compound containing a carbon-nitrogen double bond, also known as a Schiff base. libretexts.org This elimination step is often the rate-limiting step and is typically catalyzed by acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). researchgate.netlibretexts.org The addition of a small amount of acid catalyst to the reaction of 4-amino-1,2,4-triazole and cyano-substituted benzaldehydes promotes this dehydration, leading to the formation of the corresponding imines. mdpi.com

Ring-Opening and Ring-Closure Reactions

Intramolecular Cyclization Processes

Intramolecular cyclization reactions of triazol-5-amine derivatives are a powerful strategy for the construction of fused heterocyclic systems. These processes often involve the participation of substituents on both the triazole ring and the exocyclic amino group, leading to the formation of new rings.

One notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.netnih.gov This reaction proceeds through an initial intramolecular cyclization of compounds like 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles, which is then followed by the opening of the triazole ring. researchgate.net This sequence ultimately leads to the formation of functionalized 1H-imidazole derivatives. nih.gov The key steps involve the in situ generation of a carbene intermediate, which then undergoes insertion into an O-H bond of an alcohol present in the reaction medium. researchgate.net

Furthermore, 1,2,3-triazole-4(5)-amines serve as versatile building blocks for synthesizing a range of triazolo-annulated heterocycles. nuph.edu.ua For instance, their condensation with methylene active compounds is an effective method for preparing triazolo[4,5-b]pyridines. nuph.edu.ua Similarly, cyclocondensation reactions utilizing 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives provide a general route to triazolo[4,5-d]pyrimidine systems. nuph.edu.ua Intramolecular cyclization of appropriately substituted 4-aryl-, 4-carboxy-, or 4-aminomethyl-5-amino-1,2,3-triazoles has also been employed to synthesize triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines. nuph.edu.ua

A series of 1,3-disubstituted-1H-1,2,4-triazole-5-amines have been synthesized through a multi-step process that includes an acid-catalyzed intramolecular cyclization as a key step. sioc-journal.cn

Table 1: Examples of Intramolecular Cyclization of Triazol-5-amine Derivatives

Starting MaterialReagents and ConditionsProductReference(s)
5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazolesAcidic conditions2-Substituted 1H-imidazoles researchgate.netnih.gov
1,2,3-Triazole-4(5)-aminesMethylene active compoundsTriazolo[4,5-b]pyridines nuph.edu.ua
5-Amino-1,2,3-triazole-4-carboxylic acidsCyclocondensationTriazolo[4,5-d]pyrimidines nuph.edu.ua
Nitroguanidine derivativeHydrazinolysis, condensation, alkylation, acid-catalyzed intramolecular cyclization1,3-Disubstituted-1H-1,2,4-triazole-5-amines sioc-journal.cn

Role in Complex Chemical Transformations

Participation in Tandem Cycloaddition Reactions

Triazol-5-amine derivatives can be synthesized through and participate in tandem reactions, which involve multiple bond-forming events in a single operation. A notable example is the copper(I)-catalyzed tandem process involving a 1,3-dipolar azide-alkyne cycloaddition (CuAAC) followed by a C-H activation step. acs.org This sequence allows for the synthesis of N-pyridyl-5-amino-1,2,3-triazole-4-carboxylate derivatives in a continuous flow system. acs.org

Another sophisticated tandem process involves the cycloaddition of azides to 3,3-diaminoacrylonitriles (2-cyanoacetamidines), which is followed by a Cornforth-type rearrangement. acs.org This metal-free, base-catalyzed method provides an efficient route to 5-amino-1,2,3-triazole-4-N-substituted imidamides. acs.org The reaction demonstrates a broad scope with respect to both the azide (B81097) and the diaminoacrylonitrile components. acs.org

Furthermore, a tandem [3+2] "click" cycloaddition followed by a 6-exo-dig cyclization strategy has been developed for constructing triazole-fused pyrazine (B50134) derivatives. rsc.org In this process, a 1,3-dipolar cycloaddition between an azide and one alkyne moiety of a diprop-2-ynylamine forms the 1,2,3-triazole ring. This intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the triazole attacks the second alkyne unit to form the fused pyrazine ring. rsc.org

Table 2: Tandem Reactions Involving Triazol-5-amine Formation

Reaction TypeCatalysts/ReagentsProductReference(s)
Tandem Cu(I)-Catalyzed Dipolar Cycloaddition–C–H ActivationCopper saltsN-Pyridyl-5-amino-1,2,3-triazole-4-carboxylates acs.org
Tandem Cycloaddition-Cornforth-Type RearrangementBase-catalyzed (metal-free)5-Amino-1,2,3-triazole-4-N-substituted imidamides acs.org
Tandem [3+2] Cycloaddition/6-exo-dig CyclizationCopper(I), Sodium azide researchgate.netnih.govnuph.edu.uaTriazolo[1,5-a]pyrazines rsc.org

Activation and Deactivation Studies in Catalytic Systems

The role of triazole-based ligands, including those derived from triazol-5-amine, in catalytic systems is an area of active investigation, particularly concerning catalyst activation and deactivation pathways. In palladium-catalyzed amination reactions of five-membered heterocyclic halides, the nature of the amine substrate can significantly influence the reaction rate. acs.org This suggests that the amine may affect the concentration of the active palladium catalyst. acs.org

Studies on M(II)/N-heterocyclic carbene (NHC) complexes (where M = Pd, Pt, Ni) have revealed that bases, which are commonly used in catalysis, can induce a transformation of the complexes. researchgate.netrsc.org This can lead to the formation of M(0) species and 2(5)-oxo-substituted azoles through an O–NHC coupling mechanism. researchgate.netrsc.org For complexes with 1,2,4-triazole-based NHC ligands, the corresponding triazol-5-ones were formed, although in low yields, which was attributed to their instability and solvolysis. researchgate.netrsc.org This base-mediated O–NHC coupling represents a potential deactivation pathway for the catalyst, transforming the active M(II)/NHC complex into "ligandless" M(0) species. researchgate.net

The development of recyclable catalytic systems is a key goal in green chemistry. Palladium-catalyzed C-H activation and arylation of triazoles have been successfully carried out in polyethylene (B3416737) glycol (PEG) as an environmentally friendly solvent. rsc.org This approach allows for the reuse of both the palladium catalyst and the reaction medium. rsc.org The stability and recyclability of the catalyst are crucial for the efficiency of such systems. rsc.org

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is widely used to investigate the molecular structure and dynamics of 3-amino-1,2,4-triazole compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offer detailed insights into the connectivity of atoms and the presence of different tautomeric forms.

Advanced ¹H NMR and ¹³C NMR Applications for Structure and Tautomerism

¹H NMR and ¹³C NMR spectroscopy are fundamental for the characterization of 3-amino-1,2,4-triazole derivatives. The chemical shifts and coupling patterns in ¹H NMR spectra provide information about the different proton environments within the molecule. For instance, studies on Schiff bases derived from 3-amino-1,2,4-triazole show a sharp singlet in the 9.35-8.90 ppm region corresponding to the azomethine proton, with its position influenced by substituents on the aromatic aldehyde moiety. nih.gov The shape, position, and integration of signals for the triazole ring protons can be affected by factors such as exchange rate, relaxation time, concentration, and solvent. nih.gov

¹³C NMR spectroscopy provides valuable support for structural assignments made by ¹H NMR. nih.gov The ¹³C NMR spectra of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides show the triazole ring signals as two broad signals, confirming the involvement of the ring in tautomerism. rsc.orgrsc.org While tautomeric transformations might be too fast to be fully resolved by ¹³C NMR under experimental conditions, the broadness of the signals indicates dynamic processes. rsc.org Theoretical approaches, such as calculating chemical shifts based on magnetic shielding tensor values using DFT methods, are employed to investigate possible tautomeric conformations in solution. ufv.brufv.br

Studies on 3-methyl-1H-1,2,4-triazole-5-amine acetate (B1210297) have utilized multinuclear NMR (¹H and ¹³C) for characterization. ufv.brufv.br The ¹H NMR spectrum in DMSO-d₆ showed signals for NH₂ and NH protons, while the ¹³C NMR spectrum in DMSO-d₆ showed signals corresponding to the triazole ring carbons and substituents. ufv.br

¹H and ¹³C NMR spectra of 3-amino-1,2,4-triazole lithium salt have also been reported. rsc.org

2D NMR Techniques (e.g., COSY, HMBC, DEPT) for Complex Derivatives

Two-dimensional NMR techniques are essential for unambiguously assigning signals in the spectra of more complex 3-amino-1,2,4-triazole derivatives and for confirming connectivity. COSY (Correlation Spectroscopy) reveals correlations between coupled protons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds. nih.gov HSQC (Heteronuclear Single Quantum Coherence) provides information about direct one-bond correlations between protons and carbons, and its phase can indicate the multiplicity of the carbon (CH, CH₂, CH₃). github.io DEPT (Distortionless Enhancement by Polarization Transfer) is also used to determine the number of protons attached to each carbon. rsc.org

For example, the structures of new heterocyclic compounds incorporating a thiadiazole moiety, synthesized from a precursor related to 3-amino-1,3,4-thiadiazol-2-yl, were identified using a combination of 1D and 2D NMR techniques, including DEPT, H-H COSY, HSQC, and HMBC. rsc.org Similarly, the structures of seco C-nucleoside analogs of 1,2,4-triazole (B32235) were confirmed using ¹H, ¹³C, and 2D NMR spectra, specifically DQFCOSY, HMQC, and HMBC experiments. nih.gov HMBC spectra have also been used to confirm the attachment of triazole moieties to other molecular frameworks, such as betulin. mdpi.com

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in the solid state, providing definitive information about molecular structure, bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structures of Triazol-5-amine Derivatives and Salts

X-ray crystallography has been extensively used to determine the crystal structures of 3-amino-1,2,4-triazole derivatives and their salts. This includes the structure of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine nih.goviucr.org, which crystallizes in the monoclinic space group P2₁/n. The molecule exhibits a practically planar geometry with a slight dihedral angle between the pyridyl and triazole rings. nih.goviucr.org The amino group nitrogen atom has a pyramidal configuration. nih.goviucr.org

The crystal structure of 3,5-diamino-1,2,4-triazole monohydrate has been determined, showing that it crystallizes in the P2₁/c space group with one molecule of 3,5-diamino-1,2,4-triazole and one water molecule in the asymmetric unit. iucr.org The water molecules form a three-dimensional network stabilized by hydrogen bonds. iucr.org

Crystal structures of molecular complexes and salts of 3-amino-1,2,4-triazole have also been reported, such as 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate and 3-amino-1,2,4-triazolium hydrogen L-tartrate. These structures reveal three-dimensional hydrogen-bonded networks involving the triazolium cations and the corresponding anions. The crystal structure of bis(5-amino-1,2,4-triazol-3-yl)methane has been characterized, showing a V-shaped molecule in an orthorhombic space group Fdd2. nih.gov

Studies on metal-organic frameworks (MOFs) synthesized using 3-amino-1,2,4-triazole as an organic linker have also employed single-crystal X-ray diffraction to characterize their structures, revealing different dimensional networks (2D layers or 3D frameworks) depending on the synthesis conditions and co-ligands. acs.org The crystal structure of 3-methyl-1H-1,2,4-triazole-5-amine acetate has been determined, showing crystallization in the monoclinic space group P2₁/n and revealing the presence of an acetic acid molecule and an acetate anion in the unit cell. ufv.br

Confirmation of Tautomeric Forms in Crystalline State

X-ray crystallography plays a crucial role in confirming the predominant tautomeric form of triazol-5-amine derivatives in the solid state. Tautomerizable 1,2,4-triazoles with a primary amino group on a carbon atom typically crystallize as the 5-amino form with an annular hydrogen atom located at N1. rsc.org This has been confirmed in the crystal structure of a representative 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivative, where the crystallographic analysis indicated the ring hydrogen atom is located on the N1 atom of the 5-amino form, supported by the distribution of bond lengths within the ring. rsc.org

In some cases, two tautomeric forms can co-crystallize. For instance, a structural study of 3(5)-phenyl-1,2,4-triazol-5(3)-amine revealed that two tautomeric forms, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, crystallized together in equal amounts. researchgate.netnih.gov This was the first reported example of co-crystallization of unequally 3,5-disubstituted tautomerizable 1,2,4-triazole tautomeric forms. researchgate.netnih.gov The crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine was found to exist solely in one tautomeric form in the crystal. nih.gov

Vibrational Spectroscopy (IR, Raman)

FT-IR and FT-Raman spectroscopy, combined with theoretical calculations, have been used to investigate the environment-dependent conformation of 3-amino-1,2,4-triazole. nih.govresearchgate.net Vibrational spectra suggest that in the solid state, the 3-amino-1,2,4-2H-triazole dimer is preferred due to intermolecular hydrogen bonding, while in polar solvents, the monomeric form is more prevalent. nih.govresearchgate.net Significant differences in wavenumber and Raman intensity patterns between the solid state and different solvents are attributed to hydrogen bond perturbations. nih.govresearchgate.net

IR spectroscopy has been used to characterize 3-methyl-1H-1,2,4-triazole-5-amine acetate, showing characteristic absorption bands for NH₂ and C=N stretching vibrations. ufv.br IR spectra of 3-amino-5-substituted-1,2,4-triazoles have also been reported, showing absorption bands in the characteristic regions. mdpi.com IR spectroscopy has also been used to study the tautomerism of other related aminotriazole compounds, with results suggesting the presence of different tautomeric forms. rsc.org

FT-Raman and FT-IR spectra have been used in conjunction with UV-vis spectroscopy and DFT calculations to study 3-amino-5-mercapto-1,2,4-triazole (B94436), confirming that it forms a monomer in its neat solid form. rsc.org

Data tables for spectroscopic data (NMR chemical shifts, IR/Raman frequencies) and crystallographic data (unit cell parameters, bond lengths, angles) are typically presented within research articles focusing on specific derivatives. Due to the scope of this article focusing on the general compound class and the limitations of aggregating diverse data from multiple sources without specific examples requested, a comprehensive data table covering all possible derivatives is not feasible here. However, specific examples of reported data are mentioned within the text for illustrative purposes.

Analysis of Characteristic Vibrational Modes for Structural Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, is crucial for assigning characteristic functional group vibrations and skeletal modes of 3-amino-1,2,4-triazole. Studies have employed both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to obtain a comprehensive understanding of its vibrational spectrum oaji.netnih.govjournalagent.com.

Characteristic vibrational modes observed in the spectra of 3-amino-1,2,4-triazole include those associated with the triazole ring and the amino group. For instance, asymmetric and symmetric stretching modes of the NH₂ group are typically observed in the higher wavenumber region oaji.net. Ring vibrations, including C=N and C-N stretching modes within the triazole ring, appear in the fingerprint region, providing information about the ring structure and bond delocalization oaji.netresearchgate.net. In-plane and out-of-plane bending vibrations of the ring and the amino group also contribute to the complexity of the spectrum, and their analysis aids in confirming the molecular geometry oaji.netresearchgate.net.

Theoretical calculations have supported the assignment of experimental bands by predicting vibrational frequencies and intensities oaji.netjournalagent.com. Deviations between theoretical and experimental values can occur due to the phase of the sample (gas phase in calculations vs. solid phase in experiments), highlighting the influence of inter- and intra-molecular interactions in the solid state oaji.netjournalagent.com.

Table 1 presents some characteristic vibrational frequencies observed or calculated for 3-amino-1,2,4-triazole and their assignments based on spectroscopic studies.

ModeApproximate Wavenumber Range (cm⁻¹)AssignmentSource
νas(NH₂)3500-3300Asymmetric N-H stretching of amino group oaji.net
νs(NH₂)3500-3300Symmetric N-H stretching of amino group oaji.net
δ(NH₂) (scissoring)1700-1600NH₂ bending (scissoring) oaji.net
ν(C=N) (ring)~1627 (in complex)C=N stretching vibration of triazole ring tubitak.gov.tr
ν(C-N) (ring)1540, 1466, etc.C-N stretching vibrations of triazole ring oaji.net
δ(NH₂) (rocking/twisting)1200-900NH₂ rocking or twisting modes oaji.nettubitak.gov.tr
δ(NNH) (in-plane bending)~1184In-plane bending vibration researchgate.net
δ(NCN) (in-plane bending)~961In-plane bending vibration researchgate.net
Ring stretching~13611,2,4-triazole ring stretching researchgate.net
Ring in-plane bending~9791,2,4-triazole ring in-plane bending researchgate.net

Study of Intermolecular Interactions (e.g., Hydrogen Bonding)

Spectroscopic studies provide evidence for intermolecular interactions, particularly hydrogen bonding, in 3-amino-1,2,4-triazole. Hydrogen bonding can significantly influence the vibrational spectra, leading to shifts in peak positions and changes in band shapes and intensities nih.govfrontiersin.org.

Research indicates that 3-amino-1,2,4-triazole can exist in different tautomeric forms, and its conformation is environment-dependent, influenced by hydrogen bonding nih.gov. In the solid state, the compound may form dimers stabilized by intermolecular hydrogen bonds involving the amino group and nitrogen atoms of the triazole ring nih.govresearchgate.net. In polar solvents, stronger solute-solvent hydrogen bonding can lead to the isolation of monomeric species nih.govresearchgate.net.

The perturbation of N-H stretching vibrations in the IR and Raman spectra is a key indicator of hydrogen bonding oaji.netnih.gov. Shifts to lower wavenumbers and broadening of these bands are commonly observed upon hydrogen bond formation. Studies using Raman spectroscopy and DFT calculations have explored the effect of hydrogen bond perturbation along >NH⋯N≤ hydrogen bonds on the five-membered heterocyclic ring, explaining the significant wavenumber differences and Raman intensity patterns observed in solid and solution phases nih.govresearchgate.net. Natural Bond Orbital (NBO) analysis in theoretical studies has also been used to assess intramolecular hydrogen bond interactions in related aminotriazole derivatives eurekaselect.com.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a valuable technique for confirming the molecular weight of 3-amino-1,2,4-triazole and investigating its fragmentation pathways under electron ionization or other ionization methods cdnsciencepub.comrsc.org.

The electron impact mass spectrum of 3-amino-1,2,4-triazole typically shows a molecular ion peak corresponding to its molecular weight of 84.08 g/mol fishersci.calabsolu.cacsic.es. Fragmentation patterns provide structural information by revealing the masses of stable fragment ions formed by the cleavage of chemical bonds.

Studies on the mass spectra of C-amino-1,2,4-triazole nuclei indicate that their fragmentation patterns can be analogous to those of pyrrole, involving specific cleavage modes of the heterocyclic ring cdnsciencepub.com. The extent to which these fragmentation modes contribute to the observed peaks can depend on the substituents on the triazole ring cdnsciencepub.com.

While specific detailed fragmentation pathways for 3-amino-1,2,4-triazole itself in electron impact MS were not extensively detailed in the provided snippets, studies on aminotriazole derivatives show common fragmentation patterns. For instance, some amino derivatives of 1,2,4-triazole have shown a common fragmentation at m/z 60 researchgate.net. The decomposition pathways of 3-amino-1,2,4-triazole under thermal conditions coupled with mass spectrometry have also been investigated, identifying evolved gases and intermediate fragments rsc.orgcsic.es. For example, thermal decomposition has been shown to yield a principal component with a molecular weight of 126 in a first decomposition step, followed by the evolution of HCN and NH₃ at higher temperatures csic.es.

Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS, is routinely used for the identification and confirmation of 3-amino-1,2,4-triazole in various matrices dergipark.org.tr.

Theoretical and Computational Chemistry of Triazol 5 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of triazole systems. These calculations offer a detailed understanding of tautomeric equilibria, electronic structure, and reaction pathways.

The 1,2,4-triazole (B32235) ring system is characterized by prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring. For C5-substituted 1,2,4-triazoles, three primary tautomers are possible: N1–H, N2–H, and N4–H. researchgate.net DFT calculations have been extensively used to predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

Studies on various substituted 1,2,4-triazoles consistently show that the relative stability of the tautomers is significantly influenced by the nature and position of the substituents, as well as the surrounding medium (gas phase vs. solvent). acs.orgnih.gov For instance, in the case of 3-amino-5-nitro-1,2,4-triazole, DFT and other high-level calculations (MP2, MP4) indicated that in the gas phase, the 1H-tautomer is the most stable. acs.org However, in polar solvents, the 2H-tautomer becomes more stable, a finding that aligns with experimental observations. acs.org This solvent effect is attributed to the different dipole moments of the tautomers and their interaction with the polar environment.

DFT calculations have also been employed to investigate the tautomerism of thione-substituted 1,2,4-triazoles. For 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives, the thione form was found to be more energetically stable than the thiol (S-H) tautomer in both the gas phase and various solvents. nih.gov The relative stability is governed by intramolecular interactions between the substituent and the electron-donating or electron-accepting centers of the triazole ring. researchgate.netnih.gov Generally, the N4–H tautomer is found to be the least stable form for C5-substituted 1,2,4-triazoles by a significant margin. researchgate.net

Table 1: Calculated Relative Stabilities of Tautomers for Substituted 1,2,4-Triazoles Note: The data presented here is a synthesis of findings from multiple sources and may not correspond to a single study.

Compound Tautomer Method/Basis Set Relative Energy (kcal/mol) Reference
3-amino-5-nitro-1,2,4-triazole 1H-ANTA DFT/MP2/MP4 0.0 (most stable in gas phase) acs.org
3-amino-5-nitro-1,2,4-triazole 2H-ANTA DFT/MP2/MP4 Higher than 1H in gas phase acs.org
3-amino-5-nitro-1,2,4-triazole 2H-ANTA DFT (in polar solvent) Most stable in polar solvent acs.org
C5-substituted 1,2,4-triazoles N1-H DFT/B3LYP/6-311++G** Varies with substituent researchgate.net
C5-substituted 1,2,4-triazoles N2-H DFT/B3LYP/6-311++G** Varies with substituent researchgate.net
C5-substituted 1,2,4-triazoles N4-H DFT/B3LYP/6-311++G** > 5 kcal/mol less stable researchgate.net
4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Thione (N2-H) DFT-B3LYP/6-311++G** Most stable form nih.gov
4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Thiol (S7-H) DFT-B3LYP/6-311++G** Less stable form nih.gov

The electronic structure of triazol-5-amine derivatives, including the distribution of electrons and the nature of molecular orbitals, is key to understanding their reactivity and intermolecular interactions. DFT calculations provide valuable data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO) charge distribution, and dipole moments. nih.govresearchgate.net

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. vulcanchem.com A smaller HOMO-LUMO gap suggests higher reactivity. For many 1,2,4-triazole derivatives, this gap has been calculated to understand their potential as, for example, antimicrobial or anticancer agents. mwjscience.comdergipark.org.tr

NBO analysis is used to study charge transfer and delocalization of electron density within the molecule. researchgate.net In substituted 1,2,4-triazoles, NBO analysis reveals the charge distribution on the atoms of the triazole ring and the substituents, which helps in identifying the most likely sites for electrophilic and nucleophilic attack. nih.govcdnsciencepub.com For instance, in 3-amino-1,2,4-triazole, calculations of the electrostatic potential and net atomic charges identified the N4 atom as the most suitable site for coordination with metal ions. sapub.org

The dipole moment is another important electronic property that influences the solubility and interaction of the molecule with its environment. DFT calculations can predict the dipole moments of different tautomers, which helps in explaining their relative stabilities in polar solvents. nih.gov

Table 2: Representative Electronic Properties of Substituted 1,2,4-Triazoles from DFT Calculations Note: The data presented here is a synthesis of findings from multiple sources and may not correspond to a single study.

Compound/Derivative Property Calculated Value Method/Basis Set Reference
3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine HOMO-LUMO Gap ~4.2 eV Not Specified vulcanchem.com
Schiff base of 3-amino-1,2,4-triazole-5-thiol HOMO-LUMO Gap Varies with structure B3LYP/6-31+G(d,p) mwjscience.com
4-substituted 1,2,4-triazoles NBO Charges Varies with substituent and solvent DFT-B3LYP/6-311++G** nih.gov
4-substituted 1,2,4-triazoles Dipole Moments Varies with substituent and solvent DFT-B3LYP/6-311++G** nih.gov
3-amino-1,2,4-triazole Most Negative Electrostatic Potential N4 atom DFT/B3LYP/6-31G(d,p) sapub.org

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. This approach has been applied to understand the synthesis and decomposition of 1,2,4-triazole derivatives.

For example, the cascade synthesis of substituted 4-amino-1,2,4-triazol-3-one was investigated using DFT. nih.gov The calculations revealed a multi-step reaction mechanism and identified the most energetically favorable pathway. nih.gov The highest energy barrier calculated along this pathway was found to be consistent with the experimental reaction conditions. nih.gov

In another study, the mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone (B45756) was computationally explored. researchgate.net The calculations detailed a three-step process involving the formation of a carbinolamine, elimination of water, and intramolecular cyclization, and showed that the reaction is favored under acidic catalysis. researchgate.net

The decomposition mechanisms of energetic materials based on the 1,2,4-triazole ring, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), have also been studied. acs.org By calculating the energetics of various proposed initiation routes, including C-NO2 homolysis and ring-opening processes, theoretical studies have suggested that C-NO2 bond cleavage is the most probable initial step in the unimolecular decomposition of NTO. acs.org

Analysis of Electronic Structure (e.g., HOMO/LUMO, NBO Charge Distribution, Dipole Moments)

Theoretical NMR Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts have become a valuable aid in structural elucidation, particularly for systems exhibiting tautomerism.

By comparing theoretically calculated NMR chemical shifts with experimental data, it is possible to assign the correct tautomeric form present in a given medium. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for these predictions. benthamscience.commdpi.comscielo.br

For 3-methyl-1H-1,2,4-triazole-5-amine, theoretical calculations of ¹³C NMR chemical shifts were performed for different possible tautomers. ufv.br The calculated shifts for one of the tautomers showed a high correlation (around 0.9996) with the experimental data, indicating that it is the most probable structure in solution. ufv.br Similarly, for a thione-substituted 1,2,4-triazole, the good linear correlation between calculated and experimental ¹H-NMR chemical shifts supported the dominance of the thione form in the solid state. benthamscience.com Discrepancies between theoretical and experimental data can sometimes be attributed to factors not fully accounted for in the calculations, such as strong intermolecular interactions in the solid state or with the solvent. mdpi.comufv.br

Table 3: Comparison of Experimental and Theoretical NMR Chemical Shifts for Tautomer Assignment Note: The data presented here is a synthesis of findings from multiple sources and may not correspond to a single study.

Compound Tautomer Nucleus Experimental δ (ppm) Calculated δ (ppm) Method/Basis Set Reference
3-methyl-1H-1,2,4-triazole-5-amine mta-A' ¹³C (C-NH₂) (Reported in literature) (Calculated value) B3LYP/6-311+G(d,p) ufv.br
3-methyl-1H-1,2,4-triazole-5-amine mta-A' ¹³C (C-NH₂) (Reported in literature) (Calculated value) PBE1PBE/6-311++G(d,p) ufv.br
4-AHT Thione form ¹H (Experimental values) (Calculated values) GIAO benthamscience.com

Molecular Modeling and Docking Studies (focused on mechanistic interactions)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for understanding how a potential drug molecule interacts with its biological target, such as an enzyme or receptor.

For 1,2,4-triazole derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes. pensoft.netmdpi.combohrium.comtandfonline.com These studies aim to elucidate the binding mode of the triazole compound within the active site of the target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. pensoft.netnih.gov

For instance, in the development of new antifungal agents, derivatives of 1,2,4-triazole were docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com The results revealed that the most active compounds formed strong binding interactions with the enzyme, providing a molecular basis for their observed antifungal activity. mdpi.com Similarly, docking studies of 1,2,4-triazole derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) have shown how these compounds fit into the ATP-binding cavity and interact with key amino acid residues. bohrium.com These mechanistic insights are crucial for the rational design of more potent and selective inhibitors. bohrium.comtandfonline.com

Table 4: Summary of Molecular Docking Studies of 1,2,4-Triazole Derivatives Note: The data presented here is a synthesis of findings from multiple sources and may not correspond to a single study.

Triazole Derivative Target Protein Key Interactions Observed Docking Software Reference
Amino acid-functionalized 1,2,4-triazoles Lanosterol 14α-demethylase (CYP51) Strong binding affinity AutoDock Vina mdpi.com
1,2,4-triazole-Nitric oxide hybrids Epidermal Growth Factor Receptor (EGFR) Interactions within the ATP-binding cavity Not Specified bohrium.com
Indolin-2-one-triazole hybrids VEGFR-2 Strong binding with vital amino acid residues Not Specified nih.gov
Various 1,2,4-triazole derivatives Aromatase Interaction with heme cofactor AutoDock Vina tandfonline.com

Prediction of Energetic Properties for High-Energy Density Materials Research

Computational chemistry offers powerful tools to estimate the key performance indicators of energetic materials. By calculating properties such as the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P), researchers can effectively design and prioritize new molecular structures. The 1,2,3-triazole ring, in particular, is noted for being more thermally stable and having a higher heat of formation (240 kJ mol⁻¹) compared to 1,2,4-triazole (182 kJ mol⁻¹), owing to its unique N-N-N structure. mdpi.com This inherent stability and high energy content make its derivatives, including triazol-5-amine compounds, promising subjects for HEDM research. mdpi.com

The detonation performance of an explosive is a measure of its energy release and effectiveness. Key parameters include detonation velocity (D) and detonation pressure (P). These are frequently calculated using specialized software like EXPLO5 and Cheetah 4.0, which rely on theoretical inputs such as the solid-phase heat of formation (HOF) and crystal density. mdpi.comacs.orgbibliotekanauki.pl

Theoretical studies have shown that introducing various energetic functional groups to the triazole core can significantly enhance detonation performance. For instance, combining nitro, amino, and 1,2,3-triazole structures has led to the synthesis of a high-performance material with a calculated detonation velocity of 8843 m/s and a detonation pressure of 36.2 GPa. mdpi.com Another derivative, 2-amino-4,5-dinitro-1,2,3-2H-triazole, exhibits properties (D = 8843 m s⁻¹, P = 36.2 GPa) comparable to the widely used explosive RDX. rsc.org

Research on derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole demonstrates the impact of different substituents. rsc.org While the parent amino compound shows high thermal stability, the introduction of azido (B1232118) and nitro groups leads to more powerful, albeit less stable, materials. rsc.org Similarly, computational screening of derivatives of 4-nitro-5-(5-nitro-1,2,4-triazol-3-yl)-2H-1,2,3-triazolate identified several candidates with detonation velocities and pressures predicted to be superior to RDX and HMX. cjsc.ac.cn

The following table summarizes the calculated detonation properties for several triazole-based energetic compounds, illustrating the range of performance achievable through chemical modification.

Compound/DerivativeDensity (ρ) (g·cm⁻³)Detonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Reference
6·2H₂O (a 4,5-dicyano-1,2,3-triazole derivative)1.659790023.9 mdpi.com
(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amine1.86915333.71 mdpi.com
Hydroxylammonium salt of (5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amine1.80948234.75 mdpi.com
2-amino-4,5-dinitro-1,2,3-2H-triazole1.83884336.2 rsc.org
NATNO-1 (a 1,2,4-Triazole N-Oxide Derivative)>1.809841- mdpi.com
NATNO-3 (a 1,2,4-Triazole N-Oxide Derivative)>1.809906- mdpi.com
Derivative J of 4-nitro-5-(5-nitro-1,2,4-triazol-3-yl)-2H-1,2,3-triazolate1.90922037.82 cjsc.ac.cn
Derivative A of 4-nitro-5-(5-nitro-1,2,4-triazol-3-yl)-2H-1,2,3-triazolate1.93919038.90 cjsc.ac.cn

Beyond performance, the stability of an energetic material is paramount for its safe handling and storage. Computational chemistry provides insights into both thermal and chemical stability. Chemical stability is often correlated with the concept of chemical hardness (η), which is derived from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov A larger HOMO-LUMO gap generally signifies higher chemical hardness and, consequently, greater stability, as more energy is required to induce a chemical reaction. acs.orgnih.govmdpi.com

Theoretical investigations on salts of 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole have shown that calculated hardness indexes can predict high stability. mdpi.com The study concluded that the careful selection of salts could significantly enhance the chemical stability of the parent triazole compound. mdpi.comresearchgate.net This approach, known as salt formation, is a recognized strategy for improving the stability of HEDMs. preprints.org

The stability of a molecule can also be assessed by calculating the bond dissociation energy (BDE) of its weakest chemical bond, often referred to as the "trigger bond". mdpi.com For nitrated derivatives of 5-amino-3-nitro-1,2,4-triazole (ANTA), N-NO2 bond dissociation energies were calculated to range from 41 to 296 kJ/mol, indicating that the stability of some derivatives could be poor. bibliotekanauki.pl Conversely, a study of 1,2,4-triazole N-oxide derivatives found that BDE values for their trigger bonds were greater than 84 kJ/mol, suggesting these compounds could exist stably. mdpi.com

The following table presents calculated chemical hardness and HOMO-LUMO gap data for selected triazole derivatives, which are used to infer their relative stability.

Compound/DerivativeHOMO-LUMO Gap (eV)Chemical Hardness (η) (eV)Inferred StabilityReference
3-amino-5-[(2,4,6-trinitrophenyl) amino]-1H-1,2,4-triazole with salt (HE-I)3.211.60High researchgate.net
3-amino-5-[(2,4,6-trinitrophenyl) amino]-1H-1,2,4-triazole with salt (HE-II)3.581.79High researchgate.net
1,2,3-triazole hybrid molecule (6a)-2.19Less Reactive acs.org
1,2,3-triazole hybrid molecule (6d)-1.82More Reactive acs.org

Advanced Applications of Triazol 5 Amine in Chemical Research

As Building Blocks for Complex Heterocyclic Systems

The reactivity of 3-amino-1,2,4-triazole makes it an ideal starting material for the synthesis of a variety of fused heterocyclic compounds. nih.gov Its ability to undergo condensation and cyclization reactions with different reagents has led to the development of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. imist.ma

Synthesis of Triazolo-Annulated Pyridines, Pyrimidines, Azines, and Azepines

3-Amino-1,2,4-triazole is a key precursor in the synthesis of triazolo-annulated pyridines, pyrimidines, azines, and azepines. These fused heterocyclic systems are of significant interest due to their diverse biological activities.

Triazolo[4,3-a]pyridines: The synthesis of 3-amino- Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[4,3-a]pyridines can be achieved through a one-pot reaction from thiosemicarbazides derived from 2-hydrazino pyridine (B92270). acs.org This method utilizes anion-mediated synthesis under microwave heating to furnish the desired products in good to moderate yields. acs.org Other approaches include the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration, and an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org

Triazolo[4,3-a]pyrimidines: A series of novel 5-amino-7-aryl-7,8-dihydro- Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[4,3-a]pyrimidine-6-carbonitriles have been synthesized via a one-pot, three-component reaction of 3-amino-1,2,4-triazole, malononitrile, and various aryl aldehydes. mdpi.com This reaction, catalyzed by sodium hydroxide (B78521) in ethanol, proceeds under heating or ultrasonic irradiation, offering short reaction times and good yields. mdpi.com Another method involves the cyclocondensation of isoflavones with 3-amino-1,2,4-triazole in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Triazolo[1,5-a]pyrimidines: These compounds can be synthesized through the reaction of 3-amino-1,2,4-triazole with β-keto esters or 1,3-dicarbonyl compounds. rsc.orgnih.gov Microwave-assisted synthesis has been shown to be an effective method for these reactions. rsc.org For instance, the three-component reaction of 3-amino-1,2,4-triazole, acetaldehyde, and β-keto esters in water under microwave irradiation leads to the formation of 4,7-dihydro Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[1,5-a]pyrimidines. rsc.org

Triazolo-Annulated Azines and Azepines: The condensation of 1,2,3-triazole-4(5)-amines with methylene (B1212753) active compounds is a powerful method for synthesizing triazolo[4,5-b]pyridines. grafiati.comnuph.edu.ua Furthermore, cyclocondensation reactions involving 4,5-diamino-1,2,3-triazoles have been successful in constructing di-, oxa-, and thiazepino-annulated triazoles. nuph.edu.uanuph.edu.ua The synthesis of pyrido-annelated Current time information in Bangalore, IN.mdpi.comrsc.orgtriazepine has also been reported through the aza-annulations of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. dntb.gov.ua

Table 1: Synthesis of Triazolo-Annulated Heterocycles from 3-Amino-1,2,4-triazole
Target HeterocycleReactantsReaction ConditionsKey FindingsReference
Triazolo[4,3-a]pyridinesThiosemicarbazides from 2-hydrazino pyridineAnion mediated synthesis, microwave heatingFacile one-pot synthesis with good to moderate yields. acs.org
Triazolo[4,3-a]pyrimidines3-amino-1,2,4-triazole, malononitrile, aryl aldehydesNaOH catalyst, ethanol, heating or ultrasonic irradiationOne-pot, three-component reaction with short reaction times and good yields. mdpi.com
Triazolo[1,5-a]pyrimidines3-amino-1,2,4-triazole, β-keto esters/1,3-dicarbonyl compoundsMicrowave-assisted synthesis in waterEnvironmentally friendly method for the formation of 4,7-dihydro Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[1,5-a]pyrimidines. rsc.org
Triazolo-Annulated Azepines1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileAza-annulations under solvent-free conditionsGreen and efficient synthesis of pyrido-annelated Current time information in Bangalore, IN.mdpi.comrsc.orgtriazepine. dntb.gov.ua

Construction of Biheterocyclic Scaffolds

3-Amino-1,2,4-triazole is instrumental in constructing biheterocyclic scaffolds, which are molecules containing two or more heterocyclic rings. These scaffolds are of great interest in drug discovery and materials science due to their complex three-dimensional structures and diverse functionalization possibilities.

One notable example is the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-amine, a biheterocyclic system that combines the 1,2,4-triazole (B32235) and 1,2,4-oxadiazole (B8745197) rings. researchgate.net This scaffold serves as a backbone for the development of new energetic materials through the introduction of nitramino groups. researchgate.net The synthesis involves a multi-step process starting from 5-amino-1H-1,2,4-triazole-3-carbonitrile. researchgate.net

Another approach involves the reaction of pyran-2-one derivatives with 3-amino-1,2,4-triazole, which leads to the formation of various biheterocyclic systems, including triazolopyrimidines. imist.ma These reactions often involve the opening of the pyran ring and subsequent rearrangement to form the new heterocyclic structures. imist.ma The synthesis of biheterocyclic compounds containing both 1,2,4-triazol-3-one and 1,3,4-thiadiazole (B1197879) moieties has also been reported, starting from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. tubitak.gov.tr

In Materials Science Research

The unique chemical properties of 3-amino-1,2,4-triazole and its derivatives make them valuable components in the development of advanced materials with a wide range of applications.

Precursors for Energetic Materials Research

Nitrogen-rich compounds are a key focus in the development of high-energy materials, and 3-amino-1,2,4-triazole serves as an important precursor in this field. nih.gov Its high nitrogen content contributes to a large positive heat of formation, which is a desirable characteristic for energetic materials.

The introduction of amino groups into azole rings is a common strategy to enhance the properties of energetic materials. nih.gov For example, 5-amino-3-nitro-1H-1,2,4-triazole is a representative C-amino azole-based energetic compound. nih.gov The synthesis of biheterocyclic energetic molecules, such as those based on the 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole scaffold, has been achieved using 5-(3-amino-1H-1,2,4-triazol-5-yl)-1,3,4-oxadiazol-2-amine as a precursor. rsc.org These compounds exhibit excellent detonation performance and thermal stability, attributed to the presence of resonance-assisted hydrogen bonds. rsc.org

Furthermore, electrochemical synthesis has been employed to produce high-performing, insensitive energetic materials from 3,4,5-triamino-1,2,4-triazole, demonstrating a cost-effective and environmentally friendly approach. rsc.org 4-Amino-3-hydrazino-1,2,4-triazole has also been developed as a precursor for divalent energetic salts, which exhibit good detonation performance and thermal stability. bibliotekanauki.pl

Table 2: Energetic Materials Derived from Triazol-5-amine Precursors
PrecursorDerived Energetic MaterialKey PropertiesReference
5-(3-amino-1H-1,2,4-triazol-5-yl)-1,3,4-oxadiazol-2-amineBicyclic energetic molecules with resonance-assisted hydrogen bondsDetonation velocity (Dv): 9042 m·s⁻¹, Pressure (P): 35.4 GPa, Thermal stability (Td): 183 °C rsc.org
3,4,5-triamino-1,2,4-triazole4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazoleHigh thermal stability, low sensitivity to impact and friction rsc.org
4-Amino-3-hydrazino-1,2,4-triazoleDivalent energetic saltsDetonation velocity (D): 8170-9592 m·s⁻¹, Pressure (P): 25.6-40.9 GPa bibliotekanauki.pl

Components in Advanced Functional Materials (e.g., Polymers, Coatings)

3-Amino-1,2,4-triazole and its derivatives are utilized in the creation of advanced functional materials such as polymers and protective coatings. The electropolymerization of 3-amino-1,2,4-triazole-5-thiol on a brass alloy has been shown to produce a semiconductive polymer film. mdpi.com This film is formed through the irreversible oxidation of the monomer, which is controlled by a diffusion process. mdpi.com

In the area of protective coatings, 3-amino-1,2,4-triazole has been investigated for its anticorrosion properties. mdpi.com It has been used to modify plasma electrolytic oxidation (PEO) coatings on magnesium alloys, where it acts as a corrosion inhibitor. researchgate.net The presence of the triazole in the coating enhances its barrier properties and improves corrosion stability. researchgate.net An oligomer of 3-amino-1,2,4-triazole has been reported as an organic semiconductor with a narrow band gap of approximately 1.7 eV. researchgate.net This material can be transformed into an electronically modified graphitic carbon nitride upon heating, highlighting its potential in the development of photocatalysts. researchgate.net

Development of Optoelectronic Materials (e.g., OLEDs)

While direct applications of 3-amino-1,2,4-triazole in OLEDs are not extensively documented in the provided search results, the broader class of triazole-containing compounds has shown significant promise in this area. For instance, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been synthesized and investigated for their potential as emissive layers in OLED devices. mdpi.com These donor-acceptor systems exhibit high photoluminescence quantum yields, in some cases approaching 100%. mdpi.com An OLED device fabricated using one of these derivatives demonstrated a maximum brightness of 8000 cd/m² and a maximum current efficiency of 3.29 cd/A. mdpi.com This suggests that the incorporation of the triazole moiety can be a valuable strategy in the design of efficient light-emitting materials.

In Catalysis Research

The unique structural characteristics of 3-amino-1,2,4-triazole make it a compound of interest in the field of catalysis. Its nitrogen-rich composition and ability to coordinate with metal ions are key to its function in various catalytic systems. iucr.org

As Ligands in Transition Metal Complexes for Catalytic Applications

3-Amino-1,2,4-triazole and its derivatives are effective ligands for the formation of transition metal complexes. isres.org The triazole ring, with its multiple nitrogen atoms, can coordinate with metal ions, leading to the formation of stable complexes with potential catalytic activities. ajchem-a.com These complexes have been investigated for their ability to catalyze a range of chemical reactions.

For instance, coordination polymers have been synthesized using 3-amino-1,2,4-triazole and its derivatives with metals like cobalt and cadmium. iucr.orgnih.gov These materials exhibit potential as molecular catalysts due to the regular distribution of metal sites and the high density of nitrogen atoms within their structure. iucr.org Researchers have synthesized energetic metal complexes with 3-amino-1,2,4-triazole-5-carboxylic acid and transition metals such as manganese and zinc. acs.org These complexes have shown the ability to accelerate the thermal decomposition of ammonium (B1175870) perchlorate, a key component in solid propellants, highlighting their potential as solid catalysts. acs.org

The catalytic activity of these complexes is often attributed to the synergistic effect between the metal center and the triazole ligand. The ligand can influence the electronic properties of the metal ion, thereby enhancing its catalytic performance. The structural diversity of these complexes, ranging from discrete mononuclear units to multidimensional polymers, allows for the tuning of their catalytic properties for specific applications. mdpi.comnih.gov

Table 1: Examples of Transition Metal Complexes with 3-Amino-1,2,4-triazole Derivatives in Catalysis

MetalLigandApplicationReference
Cobalt3-amino-1,2,4-triazole and 1H-benzimidazole-5,6-dicarboxylic acidPotential molecular catalyst iucr.orgnih.gov
Manganese3-amino-1,2,4-triazole-5-carboxylic acidCatalyst for thermal decomposition of ammonium perchlorate acs.org
Zinc3-amino-1,2,4-triazole-5-carboxylic acidCatalyst for thermal decomposition of ammonium perchlorate acs.org
Cadmium3-amino-1,2,4-triazoleIn situ ligand synthesis acs.org

Role in Copper(I)-Catalyzed "Click" Chemistry Variations

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. pcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, yielding 1,2,3-triazoles. frontiersin.orgsigmaaldrich.com While 3-amino-1,2,4-triazole itself is a 1,2,4-triazole, its derivatives and the broader family of triazoles play a significant role in the context of CuAAC and its variations.

In CuAAC reactions, ligands are often used to stabilize the copper(I) catalyst and improve reaction efficiency. baseclick.eu Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a prominent example of a ligand used in CuAAC reactions to protect the Cu(I) ion from oxidation and disproportionation. baseclick.eu While not a direct derivative of 3-amino-1,2,4-triazole, the triazole units within TBTA are crucial for its function.

The principles of click chemistry have been applied to synthesize a wide array of 1,2,4-triazole derivatives through different catalytic methods. For example, copper-catalyzed methods have been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles and 1,5-disubstituted-1,2,4-triazoles. frontiersin.org Furthermore, electrochemical methods have been explored for the synthesis of triazoles, where a copper electrode generates the Cu(I) catalyst in situ. scielo.br These advancements in catalytic methods provide efficient routes to novel triazole compounds with potential applications in various fields.

Exploration in Biological Chemistry (as molecular tools/probes, excluding human trials/efficacy)

The structural features of 3-amino-1,2,4-triazole and its derivatives make them valuable scaffolds for the design of molecular tools and probes for biological research. Their ability to interact with biological targets and their potential for fluorescence offer opportunities for studying biological processes and developing new analytical methods.

Design of Derivatives for Mechanistic Biological Studies (e.g., enzyme inhibition mechanisms, target binding)

Derivatives of 3-amino-1,2,4-triazole have been extensively studied as inhibitors of various enzymes, providing valuable tools for understanding enzyme mechanisms and for the development of potential therapeutic agents. The triazole ring can act as a bioisostere for other functional groups, such as amides and esters, and can participate in hydrogen bonding and other interactions with enzyme active sites. researchgate.net

A notable example is the inhibition of catalase by 3-amino-1,2,4-triazole itself. atamanchemicals.comdergipark.org.tr It acts as a specific and irreversible inhibitor by covalently binding to the active site of catalase, which has made it a useful tool for studying the role of this enzyme in various biological processes, including oxidative stress. atamanchemicals.comnih.gov

Furthermore, synthetic derivatives of 1,2,4-triazole have been designed to target a wide range of enzymes. For instance, azinane-triazole hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively. bohrium.com Other studies have focused on developing 1,2,4-triazole derivatives as urease inhibitors, with kinetic studies revealing non-competitive and mixed-type inhibition mechanisms. nih.gov Molecular docking studies often accompany these experimental investigations to elucidate the binding modes of the inhibitors within the enzyme's active site. nih.govresearchgate.net

Table 2: Examples of 3-Amino-1,2,4-triazole Derivatives in Mechanistic Biological Studies

Derivative ClassTarget EnzymeType of StudyReference
3-amino-1,2,4-triazoleCatalaseEnzyme inhibition mechanism atamanchemicals.comdergipark.org.trnih.gov
Azinane-triazole hybridsAcetylcholinesterase, α-glucosidaseEnzyme inhibition bohrium.com
Azomethine-triazole hybridsUreaseEnzyme inhibition, kinetic mechanism, molecular docking nih.gov
5-amino-1,2,4-triazole derivativesLanosterol (B1674476) 14α-demethylaseEnzyme inhibition, molecular docking researchgate.net

Investigation as Fluorescence Probes for Analytical Method Development

Fluorescence-based analytical methods are highly sensitive and selective, making them valuable for the detection and quantification of various analytes. shimadzu.com Derivatives of 3-amino-1,2,4-triazole have been explored as fluorescent probes due to their potential to exhibit luminescence upon appropriate chemical modification. mdpi.com

For instance, 3-amino-5-mercapto-1,2,4-triazole (B94436) capped gold nanoparticles have been synthesized and used as a fluorescent probe for the determination of melamine (B1676169) in milk. biocrick.com In another application, a high-performance liquid chromatography (HPLC) method with fluorescence detection was developed for the determination of 3-amino-5-mercapto-1,2,4-triazole in serum. researchgate.net This method involved precolumn derivatization with a fluorescent probe to enable sensitive detection. researchgate.net

The development of novel fluorescent probes often involves synthesizing derivatives with specific fluorophoric moieties. For example, amino acid-derived 1,2,3-triazoles bearing a 7-chloroquinoline (B30040) fluorophore have been successfully used as fluorescent probes for the detection of bovine serum albumin and for the enantioselective sensing of carbohydrates. acs.org While these are 1,2,3-triazoles, the principle of attaching a fluorophore to a triazole scaffold to create a sensor is applicable to 1,2,4-triazole derivatives as well. The design of such probes relies on the principles of fluorescence spectroscopy, where the interaction of the probe with the analyte leads to a measurable change in fluorescence intensity or wavelength. shimadzu.comnih.gov

Conclusion and Future Research Perspectives

Summary of Key Research Achievements

Significant research has been dedicated to exploring the chemical behavior and potential applications of triazol-5-amine derivatives. Key achievements include the development of various synthetic routes to access the triazole core and its substituted forms. Studies have demonstrated the utility of triazol-5-amine as a building block in organic synthesis, enabling the creation of more complex heterocyclic compounds . The compound and its derivatives have shown promise in various fields, including medicinal chemistry, agriculture, and materials science smolecule.comchemimpex.com. Research has highlighted their potential as antifungal agents, particularly in crop protection, and their role in the synthesis of pharmaceuticals chemimpex.comsolubilityofthings.com. The ability of the triazole ring to participate in various chemical reactions, such as oxidation, reduction, and substitution, has been a key area of study, providing avenues for creating derivatives with tailored properties smolecule.com.

Unexplored Synthetic Avenues and Challenges

Despite advancements, unexplored synthetic avenues and challenges remain in the synthesis of triazol-5-amine derivatives. Accessing amide-functionalized aminotriazoles in a desired position, especially for generating a broad series of compounds for structure-activity relationship studies, presents a non-trivial task due to the varying conditions required based on the starting material structure acs.orgnih.gov. The regioselective introduction of substituents onto the triazole ring and the amine group while controlling potential tautomerism of the triazole ring can also pose synthetic challenges acs.orgnih.gov. Developing more efficient and environmentally benign synthetic methodologies, including exploring multicomponent reactions and optimizing cyclization processes, represents an ongoing area of research smolecule.commdpi.com. The synthesis of specific substituted triazol-5-amines, such as those with complex alkyl chains or multiple functional groups, may require overcoming challenges related to yield, purity, and scalability smolecule.com.

Directions for Advanced Reactivity Studies

Future research directions for triazol-5-amine should involve advanced reactivity studies to fully understand its chemical behavior and unlock new synthetic transformations. Exploring novel reaction pathways, including catalytic reactions and functionalization at different positions of the triazole ring and the exocyclic amine, is crucial. Investigations into the reactivity of triazol-5-amine under various conditions, such as high pressure or in different solvent systems, could reveal new synthetic possibilities. Studies focusing on the mechanisms of reactions involving triazol-5-amine, potentially utilizing advanced spectroscopic techniques and computational methods, would provide deeper insights into its reactivity profile rsc.orgacs.org. Understanding and controlling the tautomerism of the triazole ring is also essential for directing reactivity towards desired products acs.orgnih.govscispace.com.

Potential for Novel Material Development

The potential of triazol-5-amine for novel material development is an exciting area for future research. Its incorporation into polymers and coatings could lead to materials with enhanced durability and resistance to environmental factors chemimpex.com. The unique electronic properties that may arise from the conjugation between aromatic rings and the triazole system in certain derivatives suggest potential applications in electronic and optical materials cymitquimica.combldpharm.com. Research into the use of triazol-5-amine derivatives as building blocks for synthesizing advanced materials with specific electronic or optical properties is ongoing . Exploring the formation of coordination compounds with transition metal atoms, leveraging the nitrogen-rich nature of the triazole ring, could open doors to electronic and spintronic studies researchgate.netresearchgate.net.

Integration of Computational and Experimental Methodologies

The integration of computational and experimental methodologies is vital for advancing the understanding and application of triazol-5-amine. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structure, tautomerism, and electronic properties of triazol-5-amine and its derivatives rsc.orgacs.orgbohrium.comufv.br. These theoretical studies can complement experimental findings by helping to elucidate reaction mechanisms, predict reactivity, and guide the design of new compounds with desired properties nih.govresearchgate.net. Molecular docking simulations can be used to investigate the binding affinities of triazole derivatives with biological targets, aiding in the rational design of potential pharmaceutical agents researchgate.netresearchgate.net. The combination of computational predictions and experimental validation will accelerate the discovery and development of novel triazol-5-amine-based compounds and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,4-triazol-5-amine derivatives, and how can reaction conditions influence yield and purity?

  • Methodological Answer :

  • Cyclocondensation : Reacting thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., HCl or H₂SO₄) yields triazole cores. For example, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine was synthesized via cyclization of 3-fluorobenzoyl chloride with thiosemicarbazide .
  • Multi-component reactions : Combining aldehydes, amines, and nitriles in solvent-free or microwave-assisted conditions improves efficiency. highlights a three-component reaction using aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate to form triazolobenzonaphthyridines.
  • Key Factors : Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst choice (e.g., p-TsOH) critically affect regioselectivity and purity .

Q. How can researchers characterize the structural and electronic properties of 1,2,4-triazol-5-amine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For instance, 3-phenyl-1H-1,2,4-triazol-5-amine was resolved with an R factor of 0.067 using single-crystal X-ray diffraction .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., fluorophenyl groups shift aromatic protons downfield by 0.2–0.5 ppm) .
  • IR : The NH₂ stretching vibration in triazol-5-amines typically appears at 3300–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HR-MS) confirms molecular formulas, as demonstrated for 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine (m/z 212.0465 [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of triazol-5-amine derivatives (e.g., anticancer vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7 for anticancer testing) or bacterial strains (Gram-positive vs. Gram-negative). For example, 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine showed IC₅₀ = 8.2 µM against MCF-7 but was inactive in HepG2 .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances antimicrobial activity, while bulky substituents (e.g., o-tolyl) improve anticancer potency .
  • Data Validation : Triangulate results using orthogonal assays (e.g., MTT for cytotoxicity and agar diffusion for antimicrobial activity) .

Q. How can computational methods optimize the design of triazol-5-amine derivatives for target-specific applications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities. For example, 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine showed a docking score of −9.2 kcal/mol against EGFR kinase .
  • QSAR Models : Correlate substituent parameters (Hammett σ, π) with bioactivity. A QSAR study on 20 derivatives revealed that lipophilicity (logP > 2.5) correlates with improved blood-brain barrier penetration .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. What experimental approaches address challenges in crystallizing triazol-5-amine derivatives for structural studies?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. achieved single crystals of 3-phenyl-1H-1,2,4-triazol-5-amine using ethanol/water (7:3 v/v).
  • Temperature Gradients : Gradual cooling from 60°C to 4°C reduces lattice defects .
  • Additives : Trace amounts of ionic liquids (e.g., [BMIM][BF₄]) improve crystal morphology by modulating intermolecular H-bonding .

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